molecular formula C21H17NO3 B4245214 2-[4-(Dimethylamino)phenyl]-3-hydroxybenzo[h]chromen-4-one

2-[4-(Dimethylamino)phenyl]-3-hydroxybenzo[h]chromen-4-one

Cat. No.: B4245214
M. Wt: 331.4 g/mol
InChI Key: HWVAZQRHGBRTDU-UHFFFAOYSA-N
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Description

2-[4-(Dimethylamino)phenyl]-3-hydroxybenzo[h]chromen-4-one is a complex organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Dimethylamino)phenyl]-3-hydroxybenzo[h]chromen-4-one typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Dimethylamino)phenyl]-3-hydroxybenzo[h]chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The carbonyl group in the chromone ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Formation of quinones or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-[4-(Dimethylamino)phenyl]-3-hydroxybenzo[h]chromen-4-one has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Dimethylamino)phenyl]-3-hydroxybenzo[h]chromen-4-one is unique due to its specific structural arrangement, which imparts distinct photophysical and biological properties. Its ability to act as a fluorescent probe and tyrosinase inhibitor sets it apart from other similar compounds.

Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]-3-hydroxybenzo[h]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c1-22(2)15-10-7-14(8-11-15)20-19(24)18(23)17-12-9-13-5-3-4-6-16(13)21(17)25-20/h3-12,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVAZQRHGBRTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C4=CC=CC=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(Dimethylamino)phenyl]-3-hydroxybenzo[h]chromen-4-one
Reactant of Route 2
Reactant of Route 2
2-[4-(Dimethylamino)phenyl]-3-hydroxybenzo[h]chromen-4-one
Reactant of Route 3
2-[4-(Dimethylamino)phenyl]-3-hydroxybenzo[h]chromen-4-one
Reactant of Route 4
2-[4-(Dimethylamino)phenyl]-3-hydroxybenzo[h]chromen-4-one
Reactant of Route 5
2-[4-(Dimethylamino)phenyl]-3-hydroxybenzo[h]chromen-4-one
Reactant of Route 6
2-[4-(Dimethylamino)phenyl]-3-hydroxybenzo[h]chromen-4-one

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